- Preparation of azacyclyl-substituted arylthienopyrimidinones as melanin concentrating hormone receptor type I (MCH1R) antagonists., World Intellectual Property Organization, , ,

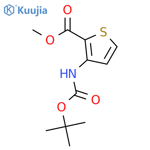

Cas no 946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate)

946604-99-5 structure

상품 이름:methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

CAS 번호:946604-99-5

MF:C11H14BrNO4S

메가와트:336.202161312103

MDL:MFCD19441868

CID:1028316

PubChem ID:57356848

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester

- 5-BROMO-3-TERT-BUTOXYCARBONYLAMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER

- methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate

- Methyl 5-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylate (ACI)

- methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

- SCHEMBL101455

- DTXSID70723456

- CS-0146986

- METHYL 5-BROMO-3-[(TERT-BUTOXYCARBONYL)AMINO]THIOPHENE-2-CARBOXYLATE

- 5-BroMo-3-tert-butoxycarbonylaMino-thiophene-2-carboxylicacidMethylester

- OQCNMXAYFCAWPE-UHFFFAOYSA-N

- Methyl5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

- DB-358785

- 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester

- AKOS022172477

- EN300-1703224

- 946604-99-5

- Methyl 5-bromo-3-((t-butoxycarbonyl)amino)thiophene-2-carboxylate

- methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate

- AS-37352

- MFCD19441868

-

- MDL: MFCD19441868

- 인치: 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)

- InChIKey: OQCNMXAYFCAWPE-UHFFFAOYSA-N

- 미소: O=C(NC1=C(C(OC)=O)SC(Br)=C1)OC(C)(C)C

계산된 속성

- 정밀분자량: 334.98269g/mol

- 동위원소 질량: 334.98269g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 5

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 6

- 복잡도: 332

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 3.9

- 토폴로지 분자 극성 표면적: 92.9Ų

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169005024-250mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 95% | 250mg |

$265.96 | 2023-08-31 | |

| Enamine | EN300-1703224-10.0g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 10g |

$2638.0 | 2023-05-25 | ||

| Enamine | EN300-1703224-0.5g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 0.5g |

$589.0 | 2023-09-20 | ||

| Enamine | EN300-1703224-0.25g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 0.25g |

$564.0 | 2023-09-20 | ||

| Enamine | EN300-1703224-5.0g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 5g |

$1779.0 | 2023-05-25 | ||

| Enamine | EN300-1703224-1g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 1g |

$614.0 | 2023-09-20 | ||

| 1PlusChem | 1P0069PB-100mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 97% | 100mg |

$235.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217626-100mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 96% | 100mg |

¥1514.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM271-100mg |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 95% | 100mg |

¥1145.0 | 2024-04-16 | |

| Ambeed | A187367-250mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 96% | 250mg |

$275.0 | 2024-08-02 |

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C

1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

참조

- Preparation of novel amino alcohol-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments, World Intellectual Property Organization, , ,

Synthetic Routes 3

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

참조

- Preparation of macromolecule-supported thienoazepine derivatives for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

반응 조건

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; rt → 5 °C; 5 °C; rt; overnight, rt

참조

- Compound and method for preparing substituted [5,6]cyclic-4(3h)-pyrimidone compound from same, World Intellectual Property Organization, , ,

Synthetic Routes 5

반응 조건

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; 5 °C; overnight, rt

참조

- Compound with 3-amino-5-(3-fluoropyridin-4-yl)thiophene-2-carboxamide structure, its preparation method and application method for preparing substituted [5,6]cyclo-4(3H)-pyrimidinone compound by deprotection ring-closure reaction, China, , ,

Synthetic Routes 6

반응 조건

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; rt → 0 °C; 20 min, 0 °C; 15 h, rt

참조

- Preparation of substituted [5,6]cyclic-4(3H)-pyrimidinones as anticancer agents, World Intellectual Property Organization, , ,

Synthetic Routes 7

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

참조

- Preparation of heterocyclic compounds as PARP1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

참조

- Preparation of thienoazepine immunoconjugates for treatment of cancer, World Intellectual Property Organization, , ,

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Raw materials

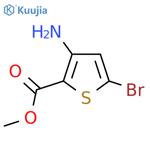

- Methyl 3-amino-5-bromothiophene-2-carboxylate

- Di-tert-butyl dicarbonate

- methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preparation Products

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 관련 문헌

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

5. Book reviews

946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate) 관련 제품

- 1803879-24-4(3-Bromo-1-(4-bromo-2-nitrophenyl)propan-1-one)

- 909785-34-8(Benzene, 1-(methylthio)-4-propyl-)

- 6954-65-0(1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

- 84478-76-2(1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene)

- 49556-16-3(Neodecanoic acid,tin(2+) salt (2:1))

- 179685-74-6(Carbamic acid, [(2R)-2,6-dimethyl-5-heptenyl]-, phenylmethyl ester)

- 2227770-67-2((2R)-4-(3-fluoropyridin-2-yl)butan-2-ol)

- 116167-44-3(2-(1-methyl-1H-imidazol-5-yl)ethanethioamide)

- 1592444-70-6(1-bromo-3-2-iodo-1-(pentyloxy)ethylbenzene)

- 476367-09-6(N-{5-(2H-1,3-benzodioxol-5-yl)methyl-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:946604-99-5)methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

순결:99%/99%

재다:250mg/1g

가격 ($):248.0/544.0